Regiochemical Precision: Exclusive Synthesis of 7-Bromo-4H-chromen-4-one in 100% Yield
Ring-closure of this specific 4-bromo enaminone with concentrated HCl yields exclusively 7-bromo-4H-chromen-4-one, the required intermediate for a patented series of HCV NS5A inhibitors. The synthesis is reported with a quantitative yield of 100% (8.7 g from 10.4 g starting material, 38.5 mmol scale) . In contrast, the 5-bromo regioisomer (CAS 115237-38-2) would cyclize to form 6-bromo-4H-chromen-4-one, a different regioisomer incompatible with the antiviral pharmacophore defined in patent WO2012/68234 . No yield data for the cyclization of the 5-bromo isomer under identical conditions has been reported, underscoring the proprietary optimization of the 4-bromo route.
| Evidence Dimension | Regiochemical outcome of acid-catalyzed cyclization |
|---|---|
| Target Compound Data | 100% yield to 7-bromo-4H-chromen-4-one |
| Comparator Or Baseline | 5-bromo regioisomer (CAS 115237-38-2) cyclizes to 6-bromo-4H-chromen-4-one (yield not reported under identical conditions) |
| Quantified Difference | Exclusive regioisomeric outcome; 100% vs. unreported for the comparator |
| Conditions | Concentrated HCl, dichloromethane, reflux 30 min, then aqueous workup; 38.5 mmol scale |
Why This Matters
For a procurement scientist, the exclusive formation of the desired 7-bromo isomer at a quantitative yield directly translates to cost efficiency and eliminates the need for isomer separation, a process which is mandatory if an incorrect regioisomer is purchased.
